Product packaging for Allyl 2,2,2-Trichloroacetimidate(Cat. No.:CAS No. 51479-73-3)

Allyl 2,2,2-Trichloroacetimidate

Cat. No.: B1581623
CAS No.: 51479-73-3
M. Wt: 202.46 g/mol
InChI Key: UJYZRNWTLPBNOR-UHFFFAOYSA-N
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Description

Significance of Imidates as Synthetic Intermediates

Trichloroacetimidates are a class of imidates that have gained widespread use as intermediates in organic synthesis. syr.edu Their popularity arises from several key features. They are readily prepared from the corresponding alcohols and trichloroacetonitrile (B146778), often in high yield and under mild conditions. chemicalbook.comrsc.org The trichloroacetimidate (B1259523) functionality serves as an effective activating group for the alcohol oxygen, transforming it into a good leaving group upon protonation or activation by a Lewis acid. syr.edunih.gov

This activation facilitates a variety of nucleophilic substitution reactions and rearrangements that would otherwise be difficult to achieve with the parent alcohol. syr.edu The resulting products, such as allylic amines and ethers, are valuable building blocks for the synthesis of natural products, pharmaceuticals, and other biologically active molecules. syr.eduorganic-chemistry.org

Overview of Key Reactivity Modes for Allyl 2,2,2-Trichloroacetimidate

This compound exhibits several key reactivity modes that have been extensively exploited in organic synthesis. These modes primarily revolve around the nrochemistry.comnrochemistry.com-sigmatropic rearrangement of the allylic system and its use as an allylating agent.

One of the most prominent reactions of this compound is the Overman rearrangement . This powerful transformation involves the nrochemistry.comnrochemistry.com-sigmatropic rearrangement of allylic trichloroacetimidates to furnish allylic trichloroacetamides. organic-chemistry.orgwikipedia.org This reaction effectively achieves a 1,3-transposition of the alcohol and amine functionalities. wikipedia.orgacs.org The rearrangement can be induced thermally or, more commonly, catalyzed by transition metals such as palladium(II) or mercury(II) salts under significantly milder conditions. wikipedia.orgnih.gov The resulting allylic amines are crucial precursors for a wide array of nitrogen-containing compounds. organic-chemistry.org

Table 1: Key Features of the Overman Rearrangement

FeatureDescription
Transformation Conversion of allylic alcohols to allylic amines via an allylic trichloroacetimidate intermediate. organic-chemistry.orgwikipedia.org
Mechanism A nrochemistry.comnrochemistry.com-sigmatropic rearrangement, analogous to the Claisen rearrangement. nrochemistry.com
Conditions Can be performed thermally at high temperatures or catalyzed by transition metals (e.g., Pd(II), Hg(II), Au(I)) under mild conditions. wikipedia.orgnih.gov
Key Advantage Provides a reliable method for the synthesis of allylic amines with a 1,3-transposition of functionality. organic-chemistry.orgorgsyn.org
Stereoselectivity The rearrangement often proceeds with a high degree of stereoselectivity, particularly with cyclic systems or under catalytic asymmetric conditions. nrochemistry.comorgsyn.org

Beyond the Overman rearrangement, this compound also serves as an allylating agent . Under acidic conditions, it can be used for the O-allylation of alcohols and carboxylic acids. rsc.orgtcichemicals.com The reaction proceeds through the activation of the imidate by a Brønsted or Lewis acid, followed by nucleophilic attack by the alcohol or carboxylic acid. syr.edutcichemicals.com This method is particularly useful when base-sensitive functional groups are present in the substrate. chemicalbook.com

Furthermore, the reactivity of this compound extends to its use in glycosylation reactions . Although less common than its application in the Overman rearrangement, the trichloroacetimidate group is a well-established activating group for glycosyl donors. nih.govacs.org In this context, an allyl trichloroacetimidate could, in principle, act as a donor for the introduction of an allyl glycoside, though this application is less documented than for other glycosyl trichloroacetimidates. The high reactivity of trichloroacetimidates in glycosylation can sometimes lead to side reactions, such as the formation of trichloroacetamide (B1219227) byproducts through an intermolecular aglycon transfer mechanism. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Cl3NO B1581623 Allyl 2,2,2-Trichloroacetimidate CAS No. 51479-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6Cl3NO/c1-2-3-10-4(9)5(6,7)8/h2,9H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYZRNWTLPBNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311818
Record name Allyl 2,2,2-Trichloroacetimidate
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Molecular Weight

202.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51479-73-3
Record name 51479-73-3
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Record name Allyl 2,2,2-Trichloroacetimidate
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Record name Allyl 2,2,2-Trichloroacetimidate
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Synthetic Methodologies for Allyl 2,2,2 Trichloroacetimidate and Its Analogues

Preparative Routes from Allylic Alcohols and Trichloroacetonitrile (B146778)

The most common and efficient method for the synthesis of allyl 2,2,2-trichloroacetimidate involves the reaction of an allylic alcohol with trichloroacetonitrile. windows.netrsc.org This transformation is typically catalyzed by a base. windows.net

Base-Catalyzed Approaches (e.g., DBU)

The addition of allylic alcohols to trichloroacetonitrile is effectively catalyzed by various bases. windows.net While alkali metal hydrides can be used to generate the requisite alkoxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a preferred catalyst. windows.netorgsyn.org The use of catalytic DBU in aprotic solvents like dichloromethane (B109758) has been shown to provide improved yields compared to stoichiometric base methods. windows.net The reaction is typically performed at low temperatures, for instance, by cooling the reaction mixture in an ice/water bath before the addition of trichloroacetonitrile. orgsyn.org

A general procedure involves dissolving the allylic alcohol in a dry aprotic solvent, such as dichloromethane, followed by the addition of a catalytic amount of DBU. windows.netorgsyn.org Trichloroacetonitrile is then added dropwise to the cooled solution. windows.net The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by direct concentration of the reaction mixture and subsequent purification by flash chromatography. orgsyn.org

The use of a polymer-supported DBU (PS-DBU) has also been reported as an alternative catalytic system. ku.dk This method simplifies product isolation, as the catalyst can be removed by filtration, often circumventing the need for aqueous workup and column chromatography. ku.dk

Table 1: Representative Examples of DBU-Catalyzed Synthesis of Allyl Trichloroacetimidates

Allylic Alcohol Base Solvent Yield (%) Reference
trans-2-Hexen-1-ol DBU Dichloromethane 95 orgsyn.org
Allyl alcohol DBU Dichloromethane High windows.net
Substituted Allylic Alcohols DBU Dichloromethane >90

Modified Procedures for Large-Scale Synthesis

For the production of larger quantities of this compound, modified procedures have been developed to avoid purification by distillation, which can lead to the formation of the rearranged byproduct, N-allyl trichloroacetamide (B1219227). rsc.orgrsc.org A procedure suitable for large-scale synthesis without a distillation step has been reported, ensuring a higher purity of the desired imidate. rsc.orgrsc.org This is particularly important as the crude trichloroacetimidate (B1259523) is often used directly in subsequent reactions. windows.net These modified protocols are crucial for applications requiring significant amounts of the reagent, such as in the synthesis of complex molecules like oligosaccharides. rsc.org

Synthesis of Substituted Allyl Trichloroacetimidates

The synthesis of substituted allyl trichloroacetimidates follows the same general principle of reacting a substituted allylic alcohol with trichloroacetonitrile in the presence of a base. syr.edu This methodology allows for the preparation of a wide array of substituted allylic trichloroacetimidates, which are precursors to chiral allylic amines and other valuable synthetic intermediates through rearrangement reactions. windows.netorgsyn.org For example, various benzylic, allylic, and propargylic substituted trichloroacetimidates have been synthesized and utilized in Lewis acid-catalyzed alkylation reactions. syr.edu

The reaction conditions are generally mild and tolerate a variety of functional groups on the allylic alcohol, making this method broadly applicable. windows.net The resulting substituted allyl trichloroacetimidates can then be used in a range of transformations, including the synthesis of complex natural products. syr.edu

Sigmatropic Rearrangement Reactions Facilitated by Allyl 2,2,2 Trichloroacetimidate

The Overman Rearrangement: A Cornerstone Transformation

The Overman rearrangement is a chemical reaction that converts allylic alcohols into allylic amines with a high degree of stereocontrol. organic-chemistry.orgnumberanalytics.com The process involves the nrochemistry.comnrochemistry.com-sigmatropic rearrangement of an intermediate, an allylic trichloroacetimidate (B1259523), which is formed from the corresponding allylic alcohol. wikipedia.orgsynarchive.com This transformation is highly valued for its ability to synthesize complex and biologically significant molecules, including unnatural amino acids and alkaloids. organic-chemistry.orgnumberanalytics.com

The rearrangement was first reported in 1974 by American chemist Larry Overman. wikipedia.orgthermofisher.com His initial work demonstrated that allylic trichloroacetimidates, derived from allylic alcohols, could undergo rearrangement to form allylic trichloroacetamides. wikipedia.orgthermofisher.com This discovery provided a new and reliable method for the 1,3-transposition of alcohol and amine functionalities. wikipedia.org

Initially, the reaction was performed under thermal conditions. thermofisher.com Overman's early reports also detailed the use of mercuric ion (Hg(II)) salts to catalyze the reaction, allowing it to proceed under much milder conditions. wikipedia.orgthermofisher.comacs.org The mechanistic understanding evolved from a thermally induced process to one that could be significantly accelerated by transition metal catalysis, which broadened the reaction's applicability and efficiency. nih.gov

The core of the Overman rearrangement is a concerted nrochemistry.comnrochemistry.com-sigmatropic rearrangement. numberanalytics.com This classification indicates that the reaction proceeds in a single step where a sigma bond migrates across a pi-conjugated system of six atoms. The mechanism is analogous to the well-known Claisen rearrangement. nrochemistry.comyoutube.com

The reaction is believed to proceed through a highly ordered, six-membered chair-like transition state. nrochemistry.comyoutube.comchem-station.com This organized transition state is crucial as it accounts for the high degree of stereoselectivity observed in the reaction. numberanalytics.comnumberanalytics.com The stereochemical information from the starting allylic alcohol is effectively transferred to the newly formed allylic amine product. numberanalytics.com The formation of the stable trichloroacetamide (B1219227) functionality serves as the thermodynamic driving force, rendering the rearrangement essentially irreversible. nrochemistry.com

The Overman rearrangement can be initiated simply by heating, without the need for a catalyst. chem-station.com Thermal activation typically requires elevated temperatures, often in the range of 110–140 °C. lookchem.com The reaction is usually conducted in a high-boiling, non-polar solvent.

While effective, thermal activation can present challenges, particularly for large-scale synthesis. The process can be slow, and the high temperatures required may not be suitable for sensitive substrates. Furthermore, safety concerns can arise from potential exothermic decomposition of the starting material or product at scale, making precise temperature control critical. carbogen-amcis.com

To overcome the limitations of the thermal method, catalytic variants of the Overman rearrangement have been developed. Catalysts significantly accelerate the reaction rate, often allowing the transformation to occur at room temperature. wikipedia.orgnih.gov

A variety of transition metals have been found to catalyze the Overman rearrangement effectively. The most commonly employed catalysts are palladium(II) and mercury(II) salts. organic-chemistry.orgwikipedia.org Overman's original work highlighted the efficacy of mercuric salts like mercuric acetate. thermofisher.comacs.org However, due to the toxicity of mercury compounds, palladium(II) catalysts, such as palladium(II) chloride, are now more frequently used. lookchem.com

The proposed mechanism for this catalysis involves the coordination of the Lewis acidic metal ion to the olefin of the allylic imidate. This coordination activates the substrate and facilitates the nrochemistry.comnrochemistry.com-sigmatropic rearrangement through a cyclization-induced rearrangement pathway. lookchem.com Other metals, including gold(I) and platinum(II), have also been shown to be effective catalysts. nih.govlookchem.com

A significant advancement in the Overman rearrangement is the development of asymmetric catalysis. By using chiral transition metal catalysts, it is possible to convert prochiral allylic alcohols into enantiomerically enriched allylic amines. organic-chemistry.orgwikipedia.org This is of paramount importance for the synthesis of pharmaceuticals and other biologically active molecules where a specific enantiomer is required. numberanalytics.com

Chiral palladium complexes have been particularly successful in this area. numberanalytics.com One notable example is the use of COP (cobalt oxazoline (B21484) palladacycle) catalysts. chem-station.com These catalysts can create a chiral environment around the metal center, which differentiates between the two faces of the double bond in the prochiral substrate, leading to an enantioselective rearrangement. organic-chemistry.orgchem-station.com This approach has been applied successfully in the total synthesis of natural products. chem-station.com

Catalytic Promotion of the Overman Rearrangement

Lewis Acid Catalysis

The Overman rearrangement can be significantly accelerated by the use of Lewis acid catalysts. rsc.org While thermal rearrangement requires high temperatures, typically between 110–140 °C, catalytic variants proceed under much milder conditions. lookchem.com

Soft Lewis acids are particularly effective in catalyzing this transformation. rsc.org The general mechanism for Lewis acid catalysis involves the coordination of the Lewis acid to an electrophilic site on the substrate, thereby activating it towards nucleophilic attack. youtube.com In the context of the Overman rearrangement, the Lewis acid coordinates to the double bond of the allylic trichloroacetimidate. lookchem.com This coordination induces a cyclization-induced rearrangement (CIR) mechanism, involving a nitrogen addition–deoxymetalation sequence, which ultimately leads to the rearranged allylic trichloroacetamide. lookchem.com

A variety of metal salts have been investigated for their catalytic activity. While salts of titanium, aluminum, cerium, iron, magnesium, copper, rhodium, ruthenium, and nickel show no catalytic activity, mercury(II) and palladium(II) salts are highly effective. lookchem.com More recently, salts of platinum(II), platinum(IV), gold(I), and gold(III) have also been identified as competent catalysts for this rearrangement. lookchem.comnih.gov The catalytic efficiency of these metals is attributed to their soft Lewis acidic nature, which allows for effective complexation with the alkene. lookchem.com

The following table summarizes the catalytic activity of various metal salts in the Overman rearrangement of a model substrate, trichloroacetimidate 1a , to the corresponding amide 2a .

Catalyst (10 mol%)Time (h)Conversion (%)
Hg(OTf)₂0.5100
PdCl₂24100
PtCl₂24100
AuCl24100
PtCl₄7080
AuCl₃7060
Data sourced from a study on novel catalysts for the Overman rearrangement. lookchem.com

Diastereoselective Aspects of the Rearrangement

The Overman rearrangement is inherently diastereoselective, proceeding through a highly ordered, chair-like six-membered transition state. chem-station.comnrochemistry.comyoutube.com This concerted, suprafacial rearrangement leads to a predictable transfer of stereochemical information. nrochemistry.comyoutube.com

The stereoselectivity is particularly pronounced in the rearrangement of trichloroacetimidates derived from secondary allylic alcohols, where (E)-alkenes are preferentially formed. nrochemistry.comyoutube.com The conformational bias of the substrate can significantly influence the diastereoselectivity. For instance, in conformationally biased cyclohexylideneethylimidates, axial shielding in the 3,3,5-trimethylcyclohexylidene system leads to a highly selective nitrogen attack from the equatorial side. researchgate.net In contrast, axially unshielded imidates exhibit poor selectivity. researchgate.net

The rearrangement of both (Z)- and (E)-monodeuterated allylic trichloroacetimidates has been shown to proceed with high diastereoselectivity, enabling the stereoselective synthesis of L- and D-alanine. researchgate.net This high level of stereocontrol has been instrumental in the total synthesis of complex natural products like sphingofungin E, where a key tetra-substituted carbon-nitrogen bond was formed stereoselectively. researchgate.net

Enantioselective Overman Rearrangement

The development of enantioselective variants of the Overman rearrangement has been a significant focus, allowing for the synthesis of chiral allylic amines from prochiral allylic alcohols. organic-chemistry.orgwikipedia.org This is achieved through the use of chiral catalysts that can differentiate between the enantiotopic faces of the substrate. organic-chemistry.orgnumberanalytics.compnas.org

Development of Asymmetric Catalytic Systems

Significant progress in asymmetric catalysis for the Overman rearrangement has been achieved with the development of chiral palladium(II) complexes. rsc.orgnumberanalytics.com Early attempts to develop asymmetric Pd(II) catalysts were often hampered by issues such as competing elimination reactions, slow reaction rates, and low enantioselectivities. acs.org

A breakthrough came with the use of chiral palladium(II) catalysts that are not prone to deactivation by the basic trichloroacetimidate nitrogen. acs.org The chloride-bridged palladacycle dimer, COP-Cl, has emerged as a superior catalyst for the asymmetric rearrangement of (E)-allylic trichloroacetimidates. acs.orgnih.govnih.govorganic-chemistry.org This catalyst system provides high yields and excellent enantioselectivities for a range of substrates. acs.org The success of COP-Cl is attributed to its neutral palladium center, which is less susceptible to coordination by the imidate nitrogen compared to cationic Pd(II) complexes. acs.org

Other chiral catalytic systems have also been explored. For example, Pd(II) complexes with chiral diamine ligands have been investigated, although they have shown moderate success. acs.org The development of chiral catalysts continues to be an active area of research, with the goal of expanding the substrate scope and improving the efficiency and selectivity of the enantioselective Overman rearrangement. numberanalytics.com

Factors Influencing Enantioselectivity

The enantioselectivity of the Overman rearrangement is influenced by several factors, including the structure of the substrate, the nature of the chiral catalyst, and the reaction conditions.

Substrate Structure: The geometry of the allylic trichloroacetimidate plays a crucial role. (E)-Allylic trichloroacetimidates are generally superior substrates for the COP-Cl catalyzed rearrangement, leading to high enantiomeric excesses. acs.org In contrast, (Z)-isomers often react poorly. acs.org The presence of certain functional groups in the substrate can also impact the reaction. For example, while substrates with carbamate (B1207046) and distal tertiary amine functionalities rearrange cleanly with high enantioselectivity, those with free hydroxyl groups or certain nitrogen functionalities can be problematic. acs.org

Catalyst Structure: The choice of the chiral ligand and the counterion in the palladium catalyst is critical. The COP-Cl catalyst, a chloride-bridged dimer, has proven to be highly effective. acs.orgnih.govorganic-chemistry.org The use of different counterions and anionic ligands in related chiral Pd(II) catalysts has been shown to affect the enantioselectivity of the rearrangement. acs.org

Reaction Conditions: The solvent and temperature can also influence the outcome of the reaction. Dichloromethane (B109758) is a commonly used solvent for these rearrangements. acs.org The reaction is typically carried out at or slightly above room temperature. organic-chemistry.org

The following table presents data on the enantioselective Overman rearrangement of various (E)-allylic trichloroacetimidates catalyzed by COP-Cl.

Substrate (R group)ProductYield (%)ee (%)
n-C₃H₇2c9298
c-C₆H₁₁2f9696
CH₂OBn2k9898
(CH₂)₂NHTs2p9695
Data from a study on the catalytic asymmetric rearrangement of allylic trichloroacetimidates. acs.org

Transformation of Allylic Trichloroacetamides to Allylic Amines

The product of the Overman rearrangement, an allylic trichloroacetamide, serves as a protected form of an allylic amine. wikipedia.orgnrochemistry.comnih.gov The trichloroacetyl group can be readily removed under basic hydrolysis conditions to yield the corresponding primary allylic amine. nrochemistry.comyoutube.com This two-step sequence, involving the rearrangement of an allylic alcohol to an allylic trichloroacetimidate followed by hydrolysis, provides a general and efficient method for the 1,3-transposition of alcohol and primary amine functionalities. acs.org

Related Allylic Rearrangements (e.g., Allylic Trifluoroacetimidates)

The Overman rearrangement is part of a broader class of organicreactions.orgorganicreactions.org-sigmatropic rearrangements of allylic imidates. organicreactions.org A closely related transformation is the rearrangement of allylic trifluoroacetimidates. organicreactions.orgnrochemistry.com Similar to their trichloroacetimidate counterparts, allylic trifluoroacetimidates can be rearranged thermally or with the aid of catalysts to produce allylic trifluoroacetamides. organicreactions.org

The strong electron-withdrawing nature of the trifluoromethyl group facilitates the subsequent hydrolysis of the trifluoroacetamide (B147638) to the corresponding allylic amine. rsc.org The rearrangement of N-aryl trifluoroacetimidates has been shown to be an effective method for converting prochiral allylic alcohols into chiral allylic amines with high enantiopurity. nih.govscirp.org The COP-Cl catalyst, which is highly effective for the trichloroacetimidate rearrangement, also demonstrates excellent catalytic activity for the rearrangement of N-(4-methoxyphenyl)trifluoroacetimidates. nih.gov This highlights the versatility of this catalytic system for related allylic imidate rearrangements.

Allyl 2,2,2 Trichloroacetimidate As an Alkylating and Glycosylating Reagent

O-Alkylation Reactions

Allyl 2,2,2-trichloroacetimidate serves as an effective reagent for the O-alkylation of alcohols and carboxylic acids under mildly acidic conditions. rsc.org This method is compatible with various sensitive functional groups, such as esters and acetals, which might not tolerate harsher alkylating conditions. rsc.org

Ester Formation from Carboxylic Acids

The reaction of this compound with carboxylic acids in the presence of a catalytic amount of a Lewis acid, such as boron trifluoride-diethyl ether complex, provides a convenient route to allyl esters. thieme-connect.comsyr.edu The reaction proceeds by activating the imidate, which is then attacked by the carboxylate. syr.edu This process is often favored due to the stability of the resulting trichloroacetamide (B1219227) byproduct, which can be easily removed. tcichemicals.com

Notably, some esterifications using trichloroacetimidates can proceed without an external catalyst, as the carboxylic acid itself can be acidic enough to promote the reaction. nih.govresearchgate.net This "symbiotic activation" is particularly useful for substrates containing sensitive functional groups that might decompose under strongly acidic or basic conditions. nih.gov

Table 1: Examples of Ester Formation using this compound

Carboxylic Acid Catalyst Solvent Yield (%)
3-Nitrobenzoic Acid BF₃·Et₂O CH₂Cl₂ 95
Acetic Acid BF₃·Et₂O CH₂Cl₂ 85
Benzoic Acid BF₃·Et₂O CH₂Cl₂ 92
(±)-Boc-phenylalanine None Toluene (B28343) Good

Data compiled from various sources. thieme-connect.comtcichemicals.comnih.gov

Ether Formation from Alcohols

This compound is also a valuable reagent for the protection of alcohols as allyl ethers. sigmaaldrich.cnsigmaaldrich.com This transformation is typically carried out under acidic catalysis and is compatible with base-sensitive functionalities. rsc.orgsigmaaldrich.cn The mild reaction conditions make it a preferred method in complex molecule synthesis where other functional groups need to remain intact. rsc.orgsigmaaldrich.com For instance, it has been employed in the synthesis of intermediates for natural products like securinine (B1681715) and Laurencin. sigmaaldrich.cnsigmaaldrich.com

Table 2: Conditions for Allyl Ether Formation

Alcohol Substrate Catalyst Solvent Temperature
Primary Alcohols Acid Catalyst Dichloromethane (B109758) Room Temperature
Secondary Alcohols Acid Catalyst Dichloromethane Room Temperature
Sterically Hindered Alcohols Acid Catalyst Dichloromethane Elevated Temperature

General conditions based on literature. rsc.orgsigmaaldrich.cn

Allylation of Carbohydrate Derivatives

In carbohydrate chemistry, the introduction of an allyl group is a common protecting group strategy. This compound provides a reliable method for the O-allylation of hydroxyl groups in carbohydrate derivatives. rsc.org The reaction proceeds under mild acidic conditions, which is crucial for preserving the integrity of the glycosidic bonds and other protecting groups present on the sugar backbone. rsc.org This method has been demonstrated in the allylation of various carbohydrate derivatives, showcasing its broad applicability. rsc.org

C-C Bond Forming Reactions

Beyond its use in O-alkylation, this compound is also a competent electrophile for the formation of carbon-carbon bonds. syr.edu

Friedel-Crafts Alkylation Reactions

Trichloroacetimidates, including the allyl derivative, can act as electrophiles in Friedel-Crafts alkylation reactions. syr.edulibretexts.org These reactions typically require activation by a Lewis acid to generate a carbocation or a highly electrophilic species that can then be attacked by an aromatic ring. libretexts.orgresearchgate.netyoutube.com While the direct use of this compound in Friedel-Crafts reactions is less documented than that of benzyl (B1604629) trichloroacetimidates, the principle remains applicable. syr.edu

Alkylation of Indoles and Formation of Indolenines

This compound has been successfully employed in the C3-alkylation of indoles. researchgate.net In the presence of a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), the imidate serves as an allyl source to functionalize the indole (B1671886) ring. researchgate.net This reaction can also lead to the formation of 3,3-dialkylated indolenines, which are valuable precursors for the synthesis of complex heterocyclic structures, including spiroindolines. researchgate.net The reaction is proposed to proceed through an activated imidate intermediate, which can then be attacked by the electron-rich indole nucleus. syr.edu

Table 3: Alkylation of Indoles with this compound

Indole Derivative Catalyst Solvent Product
2-Methyl-5-nitroindole TMSOTf Dichloromethane C3-allylated indole and dialkylated indolenine
2,3-Dimethylindole TMSOTf Dichloromethane 3-Allyl-2,3-dimethylindolenine

Data based on studies of indole alkylation with trichloroacetimidates. syr.eduresearchgate.net

Reactions with Organometallic Reagents (e.g., Allyltributylstannanes)

This compound serves as an effective electrophile in reactions with various organometallic nucleophiles. A notable example is the reaction with allyltributylstannanes. The reaction of diarylmethyl trichloroacetimidates with allyltributylstannane (B1265786) proceeds upon heating to furnish the corresponding allylated products, impressively without the need for a strong base, transition metal catalyst, or a Brønsted or Lewis acid promoter. nih.gov This highlights the inherent reactivity of the trichloroacetimidate (B1259523) leaving group.

Similarly, silylated C-nucleophiles, such as allyl trimethylsilane, react with trichloroacetimidates in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to yield allylated products in high yields. nih.gov These reactions demonstrate the capacity of this compound and its derivatives to engage in carbon-carbon bond formation with organometallic partners.

Table 1: Reactions of Trichloroacetimidates with Organometallic Reagents

Trichloroacetimidate SubstrateOrganometallic ReagentCatalyst/ConditionsProductYield
Diarylmethyl trichloroacetimidateAllyltributylstannaneHeat1,1-Diaryl-4-pentene-
Generic trichloroacetimidateAllyl trimethylsilaneTMSOTf, CH2Cl2Allylated product93% nih.gov

Stereoselective C-Glycosidation via Trichloroacetimidate Activation

The trichloroacetimidate method is a cornerstone of carbohydrate chemistry, valued for its ability to form glycosidic bonds with high stereoselectivity. nih.gov The activation of a glycosyl trichloroacetimidate donor with a Lewis acid, such as TMSOTf or boron trifluoride etherate (BF₃·OEt₂), generates a reactive glycosyl oxocarbenium ion intermediate. nih.gov This intermediate is then attacked by a nucleophile, in this case, a carbon-based nucleophile, to form a C-glycoside.

A variety of functionalized pseudoglycal C-glycosides have been synthesized in excellent yield and stereoselectivity through the TMSOTf-catalyzed reaction of glycal-derived trichloroacetimidates with silylated nucleophiles like allyl silanes, propargyl silanes, and silyl (B83357) enol ethers. orgsyn.org The stereochemical outcome of these reactions is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the solvent, and the specific activator used. nih.gov For instance, the use of perchloric acid on silica (B1680970) (HClO₄–SiO₂) as an activator has been shown to provide enhanced α-selectivity in glycosylation reactions that lack neighboring group participation. nih.gov

Table 2: Stereoselective C-Glycosidation using Trichloroacetimidate Activation

Glycosyl DonorC-NucleophileActivatorKey Outcome
Glycal trichloroacetimidateAllyl trimethylsilaneTMSOTfHigh yield and stereoselectivity of C-pseudoglycal orgsyn.org
Glycal trichloroacetimidateSilyl enol etherTMSOTfHigh yield and stereoselectivity of C-pseudoglycal orgsyn.org
Generic glycosyl trichloroacetimidate-HClO₄–SiO₂Enhanced α-selectivity nih.gov

C-N Bond Forming Reactions (Beyond Rearrangements)

While the nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides is a well-known C-N bond-forming reaction, the direct substitution of the trichloroacetimidate group with external nitrogen nucleophiles offers a complementary and powerful strategy. rsc.orgscbt.com

Transition metal catalysts can facilitate the direct substitution of trichloroacetimidates with nitrogen nucleophiles. scbt.com This approach indicates that trichloroacetimidates can serve as effective alkylating partners for a variety of nitrogen-based nucleophiles. scbt.com For example, pyrroloindoline trichloroacetimidates can react with amine nucleophiles in the presence of catalytic BF₃·OEt₂ to generate C3a-aminated pyrroloindoline systems. scbt.com

Trichloroacetimidates have proven to be effective reagents for the alkylation of anilines and sulfonamides. The monosubstitution of anilines can be achieved using a Brønsted acid catalyst like (±)-camphorsulfonic acid. rsc.org This reaction is particularly efficient for electron-deficient anilines, while electron-rich anilines may give lower yields due to competitive Friedel-Crafts reactions. rsc.org A one-pot procedure, where the trichloroacetimidate is generated in situ followed by displacement with the aniline, provides comparable yields to the two-step process. rsc.org The displacement of a chiral imidate by 4-chloroaniline (B138754) has been observed to proceed with significant racemization, suggesting a carbocation intermediate. rsc.org

The alkylation of sulfonamides with trichloroacetimidates can be accomplished under thermal conditions in refluxing toluene without the need for any additives. nih.govnih.gov Unsubstituted sulfonamides generally provide better yields than N-substituted ones due to reduced steric hindrance. nih.govnih.gov This reaction is most effective when the trichloroacetimidate is a precursor to a stable carbocation, supporting an Sₙ1-type mechanism. nih.govnih.gov Secondary benzylic and allylic trichloroacetimidates are effective electrophiles, whereas primary benzylic and simple allylic imidates result in lower yields. nih.gov

Table 3: Alkylation of Anilines and Sulfonamides with Trichloroacetimidates

NucleophileTrichloroacetimidate TypeConditionsKey Findings
Electron-deficient anilinesVarious(±)-camphorsulfonic acidEfficient monosubstitution rsc.org
Electron-rich anilinesVarious(±)-camphorsulfonic acidLower yields due to Friedel-Crafts side reactions rsc.org
Unsubstituted sulfonamidesSecondary benzylic/allylicToluene, refluxGood yields without catalyst nih.govnih.gov
N-substituted sulfonamidesSecondary benzylic/allylicToluene, refluxReduced reactivity due to steric hindrance nih.gov

Regio- and Enantioselective Allylic Fluorination

The introduction of fluorine into organic molecules can significantly alter their biological properties. This compound and its derivatives are valuable precursors for the synthesis of allylic fluorides. Iridium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of secondary allylic trichloroacetimidates has been investigated for the regio- and enantioselective synthesis of allylic fluorides. rsc.org Computational and experimental studies, including deuterium (B1214612) labeling, support an outer-sphere mechanism where the fluoride (B91410) attacks the more substituted carbon of the π-allyl iridium intermediate. rsc.org This methodology highlights the utility of the trichloroacetimidate group as an effective leaving group in transition metal-catalyzed fluorination reactions.

In a related context, palladium-catalyzed fluorination of linear allylic chlorides and bromides has been developed to produce branched allylic fluorides with high selectivity, addressing previous limitations in their synthesis. rsc.org Chiral bisphosphine-ligated palladium catalysts enable highly enantioselective access to these valuable fluorinated products. rsc.org

Catalytic Asymmetric Allylic Etherification

This compound is a convenient reagent for the O-alkylation of hydroxyl groups under mildly acidic conditions. This reactivity is compatible with various protecting groups such as imides, esters, and acetals. The base-catalyzed addition of an alcohol to trichloroacetonitrile (B146778) provides the corresponding trichloroacetimidate, which can then be used to form ethers.

While the general use of allylic trichloroacetimidates for etherification is established, the development of catalytic asymmetric versions of this reaction is an ongoing area of research. The broader field of catalytic asymmetric allylic alkylation with heteroatom nucleophiles, including oxygen, is a powerful method for creating chiral C-O bonds. For instance, the enantioselective allylic etherification of two unactivated alcohols has been achieved, showcasing the potential for highly selective C-O bond formations. rsc.org

Mechanistic Insights and Computational Analysis

Investigation of Reaction Pathways (e.g., Concerted vs. Stepwise)

The rearrangement of allylic trichloroacetimidates to their corresponding trichloroacetamides can proceed through different mechanistic pathways, primarily distinguished as either concerted or stepwise. The prevailing pathway is highly dependent on the reaction conditions.

Thermal Rearrangement: Under thermal conditions, experimental evidence strongly supports a concerted -sigmatropic rearrangement. windows.net This pathway involves a pericyclic reaction where bond breaking and bond making occur simultaneously through a single, organized transition state. The suprafacial nature of this rearrangement, coupled with a highly ordered transition state, allows for a predictable transfer of chirality. windows.net

Acid-Catalyzed and Lewis Acid-Promoted Reactions: In the presence of Brønsted or Lewis acids, or with substrates that can form stable carbocations, the mechanism can shift to a stepwise pathway. syr.edunih.gov This process typically involves the protonation or coordination of the imidate nitrogen, followed by the departure of the trichloroacetamide (B1219227) leaving group to generate a carbocationic intermediate. syr.eduresearchgate.net This intermediate is then trapped by a nucleophile. Reactions involving allyltributylstannane (B1265786) with diarylmethyl trichloroacetimidates under thermal conditions also appear to proceed without the need for a promoter, suggesting a pathway that may differ from classical acid-catalyzed mechanisms. nih.gov

Metal-Catalyzed Rearrangements: The introduction of metal catalysts, such as those based on palladium(II) or iridium(I), also facilitates the rearrangement, often under milder conditions. windows.net These reactions proceed via stepwise mechanisms involving the formation of organometallic intermediates, such as π-allyl metal complexes, which are distinct from the intermediates in purely thermal or acid-catalyzed processes. researchgate.net

Table 1: Comparison of Reaction Pathways for Allyl 2,2,2-Trichloroacetimidate Rearrangement This interactive table summarizes the key features of concerted and stepwise pathways.

Feature Concerted Pathway (Thermal) Stepwise Pathway (Acid/Metal-Catalyzed)
Mechanism Single step, pericyclic -sigmatropic shift Multi-step process ucla.edu
Intermediates No discrete intermediates Involves carbocations or organometallic (e.g., π-allyl) species syr.edu
Transition State Highly ordered, cyclic (e.g., chair-like) windows.net Less ordered; transition states for formation and reaction of the intermediate
Stereochemistry High degree of stereocontrol; chirality transfer Can lead to racemization or be controlled by a chiral catalyst nih.gov
Key Activator Heat Brønsted acid, Lewis acid, or transition metal catalyst windows.netsyr.edu

Role of Transition States and Intermediates (e.g., Chair-like, Carbocation)

The nature of the transition states and intermediates is fundamental to the outcome of reactions involving this compound.

Chair-like Transition State: For the concerted thermal rearrangement, a six-membered, chair-like transition state is widely accepted. windows.net This topography minimizes steric interactions and explains the high stereospecificity of the reaction. For example, in the rearrangement of an allylic imidate, substituents prefer to occupy pseudo-equatorial positions in the chair transition state to reduce steric strain, which dictates the stereochemical outcome of the product. windows.net

Carbocation Intermediates: In acid-promoted reactions, the key intermediate is often a carbocation formed after the departure of trichloroacetamide. nih.govresearchgate.net The stability of this carbocation influences the reaction's feasibility. For instance, trichloroacetimidates that can form stable carbocations, such as those derived from tertiary or benzylic alcohols, are particularly reactive under these conditions. syr.edu The planar nature of carbocations can lead to a loss of stereochemical information unless other factors, such as ion pairing or directing groups, are involved.

π-Allyl Iridium Intermediates: In the context of iridium-catalyzed allylic substitution, such as allylic fluorination, a π-allyl iridium complex is a critical intermediate. researchgate.net The reaction proceeds through the ionization of the allylic trichloroacetimidate (B1259523) to form this complex. These intermediates can be dynamic, undergoing isomerization that allows for processes like a Dynamic Kinetic Asymmetric Transformation (DYKAT), where a racemic starting material can be converted into a single, enantioenriched product.

Ligand Effects in Catalytic Transformations

In transition-metal-catalyzed reactions, ligands play a decisive role in determining reactivity, regioselectivity, and enantioselectivity.

The Trichloroacetimidate Group as a Ligand: In a unique mechanistic feature of iridium-catalyzed allylic fluorination, the trichloroacetimidate group demonstrates a dual role. researchgate.net After departing the allyl substrate, the resulting trichloroacetamide can coordinate to the iridium center. This coordination is proposed to facilitate the π-σ-π isomerization of the π-allyl iridium intermediate, which is essential for the equilibration of diastereomeric intermediates and ultimately enables a highly enantioselective transformation from a racemic starting material. researchgate.net Computational studies have shown that the trichloroacetimidate is favored to bind in a bidentate fashion, a characteristic not observed with other leaving groups.

Chiral Ligands for Enantiocontrol: The use of chiral ligands is the cornerstone of asymmetric catalysis. In the iridium-catalyzed allylic fluorination of racemic secondary allylic trichloroacetimidates, a chiral bicyclo[3.3.0]octadiene ((S,S)-ligated) iridium complex was used to achieve high enantioselectivity. researchgate.net The chiral ligand creates a chiral environment around the metal center, which differentiates between the two enantiomers of the racemic starting material (or, more accurately, controls the nucleophilic attack on the equilibrated π-allyl intermediates), leading to the formation of an enantioenriched product. researchgate.net

Density Functional Theory (DFT) Calculations and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for providing detailed mechanistic insights that are often difficult to obtain through experiments alone. whiterose.ac.ukmdpi.com

While early semi-empirical molecular orbital calculations suggested an ion pair pathway for the thermal rearrangement of the trichloroacetimidate of allyl alcohol, experimental results have more consistently supported a concerted mechanism. windows.net More recent and sophisticated DFT studies have been pivotal in understanding more complex catalytic systems. researchgate.net

Computational modeling provides invaluable structural and energetic information about fleeting transition states.

Thermal Rearrangement: Early semi-empirical calculations modeled the chair-like transition state for the -sigmatropic rearrangement, calculating the enthalpy of formation and comparing it to a proposed ion-pair pathway. windows.net

Catalytic Reactions: In the iridium-catalyzed system, DFT calculations were used to model the various isomeric η³-bound π-allyl iridium intermediates. These calculations revealed several nearly isoenergetic structures, supporting the hypothesis that these intermediates can rapidly equilibrate under the reaction conditions, a key feature of the DYKAT mechanism.

Computational modeling is particularly powerful for rationalizing and predicting stereochemistry.

Concerted Reactions: For the thermal rearrangement, the chair-like transition state model successfully explains the predictable transfer of stereochemical information from the starting allylic alcohol to the final allylic amine product. windows.net

Catalytic Asymmetric Reactions: In the iridium-catalyzed allylic fluorination, experimental results showed that using either enantiomer of the starting trichloroacetimidate led to a nearly racemic product when using an achiral catalyst, indicating a loss of stereochemical integrity. DFT calculations provided the explanation: the η³-bound π-allyl iridium intermediates can quickly interconvert through a π-σ-π mechanism. researchgate.net This facile isomerization allows a racemic starting material to be converted into a single enantiomer of the product when a chiral catalyst is used, as the catalyst controls the stereochemistry of the final C-F bond-forming step.

Table 2: Summary of DFT and Computational Findings This interactive table outlines key insights gained from computational analysis of this compound reactions.

Area of Investigation Computational Method Key Findings Reference
Thermal Rearrangement Pathway MNDO-PM3 Semi-empirical Calculated ion pair transition state to be lower in enthalpy than the concerted pathway. windows.net
Iridium-Catalyzed Fluorination DFT Supported a Dynamic Kinetic Asymmetric Transformation (DYKAT) mechanism. researchgate.net
Intermediate Equilibration DFT Showed several nearly isoenergetic η³-bound π-allyl iridium intermediates, supporting facile π-σ-π isomerization.
Regio-determining Step DFT Suggested outer-sphere fluoride (B91410) attack at the more substituted allyl carbon is the regio-determining step.
Ligand Role DFT Showed trichloroacetimidate favors bidentate coordination, unlike other leaving groups, facilitating isomerization.

Applications in the Synthesis of Complex Organic Molecules

Total Synthesis of Natural Products

The construction of natural products often involves the precise installation of functional groups and the formation of complex stereocenters. Allyl 2,2,2-trichloroacetimidate provides a reliable method for introducing allyl groups, which can then be further elaborated into core structural motifs.

The synthesis of alkaloids, a class of naturally occurring compounds with a wide range of physiological activities, frequently employs sophisticated chemical strategies. This compound has proven valuable in this context. For instance, in an approach toward the fused-ring alkaloid Securinine (B1681715), this compound is used to prepare a crucial allyl propargyl ether intermediate. syr.edu This reaction highlights the reagent's utility as an effective alkylating agent for alcohols, even when the substrate contains sensitive functionalities.

Furthermore, the broader class of trichloroacetimidates is instrumental in synthesizing the pyrroloindoline core structure found in many complex alkaloids. nih.govresearchgate.net These reagents act as potent electrophiles in acid-catalyzed alkylation-cyclization processes with tryptamine (B22526) derivatives. nih.gov This method facilitates the direct formation of highly functionalized pyrroloindolines, which are precursors to natural products like physostigmine (B191203) and amauromine. nih.gov The reaction proceeds by activating the trichloroacetimidate (B1259523) with a Lewis acid, followed by alkylation at the C3 position of the indole (B1671886) ring and subsequent cyclization by the tethered amine. nih.gov

ApplicationReagentKey TransformationTarget ScaffoldRef.
Alkaloid SynthesisThis compoundAllylation of an alcoholSecurinine intermediate syr.edu
Alkaloid SynthesisTrichloroacetimidatesAlkylation-cyclization of tryptaminesPyrroloindoline core nih.govresearchgate.net

Unnatural amino acids (UAAs) are crucial components in peptidomimetics, protein engineering, and drug discovery. A powerful strategy for their synthesis involves the nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates, a reaction known as the Overman rearrangement. This process converts readily accessible allylic alcohols into allylic amines with high stereocontrol. nih.gov

The reaction begins with the formation of an allylic trichloroacetimidate from an allylic alcohol and trichloroacetonitrile (B146778). This intermediate then undergoes a thermal or metal-catalyzed rearrangement to yield an allylic trichloroacetamide (B1219227). nih.gov This product can be hydrolyzed to furnish the corresponding allylic amine, a versatile precursor for a variety of unnatural amino acids. nih.gov The Overman rearrangement's reliability and stereospecificity make it a cornerstone in the synthesis of UAAs with defined stereochemistry.

ReactionKey IntermediateKey ProductApplicationRef.
Overman RearrangementAllylic trichloroacetimidateAllylic aminePrecursor for unnatural amino acids nih.gov

The synthesis of complex, polycyclic natural products often requires the strategic formation of ether linkages and cyclic systems. This compound has been applied in the formal synthesis of Laurencin, a marine natural product characterized by its oxocene core. syr.edu While the synthesis of intermediates for the highly complex macrolide Bryostatin has been achieved using the related 4-methoxybenzyl trichloroacetimidate, the allyl variant is specifically noted for its role in constructing components of other intricate scaffolds like Laurencin. syr.edu

Preparation of Biologically Active Compounds and Pharmaceutical Intermediates

Beyond total synthesis, this compound is a key reagent in creating molecules designed to interact with biological systems, such as enzyme inhibitors and probes for studying cellular processes.

The development of selective enzyme inhibitors is a major focus of pharmaceutical research. The trichloroacetimidate methodology has been applied to the synthesis of small molecule inhibitors of Src Homology 2 Domain-Containing Inositol Phosphatase (SHIP), an enzyme implicated in cellular signaling pathways relevant to cancer. syr.edu Research in this area has utilized the reactivity of trichloroacetimidates as alkylating agents to construct the core structures of these inhibitors. syr.edu Specifically, a diversity-oriented strategy employing a C3a-trichloroacetimidate pyrroloindoline has been established to provide rapid access to potential SHIP inhibitors. syr.edu

In the context of Dopamine (B1211576) β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine, various inhibitors have been developed to treat conditions like hypertension and heart failure. nih.govscbt.com These inhibitors, such as Nepicastat and Etamicastat, often feature specific heterocyclic cores. scbt.comwikipedia.org While detailed synthetic routes for all DBH inhibitors are varied, the application of this compound is not prominently documented in the surveyed literature for creating these specific structures. The synthesis of these inhibitors typically involves multi-step sequences tailored to construct their unique molecular frameworks. nih.gov

Understanding the function and regulation of enzymes like Protein Kinase C (PKC) is critical in chemical biology and drug development. To study these enzymes, specialized molecular tools are required. This compound has been employed in the synthesis of fluorinated probes designed for PKC. syr.edu These probes can be used in techniques like ¹⁹F NMR spectroscopy to investigate protein-ligand interactions. The use of the allyl trichloroacetimidate reagent allows for the strategic introduction of an allyl group during the synthesis of these complex fluorinated macrocyclic compounds. syr.edu

Construction of Nitrogen-Containing Stereocenters for Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule is paramount for its biological activity, and the creation of chiral centers, particularly those containing nitrogen, is a central challenge in drug discovery. nih.gov Nitrogen-containing heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals. researchgate.net this compound, through its derivative trichloroacetimidates, provides a strategic pathway to access complex structures bearing nitrogen stereocenters.

A notable application involves the synthesis of pyrroloindoline alkaloids. syr.edu These natural products feature a complex heterocyclic system with a critical C3a stereocenter. syr.edu Synthetic strategies have been developed that utilize the displacement of a C3a-trichloroacetimidate pyrroloindoline with various nucleophiles. syr.edu This method, catalyzed by a Lewis acid, allows for the formation of carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, demonstrating the versatility of the trichloroacetimidate as a leaving group in the construction of these stereochemically rich frameworks. syr.edu The utility of this approach has been showcased in the total synthesis of natural products like arundinine and the formal synthesis of psychotriasine. syr.edu

Research has also demonstrated the successful application of 4-methoxybenzyl trichloroacetimidate in the selective preparation of chiral syn- and anti-diamines, which are valuable building blocks in medicinal chemistry. sigmaaldrich.com The development of efficient methods to create stereogenic nitrogen centers is often complicated by the rapid inversion of the nitrogen atom, which can lead to racemization. nih.gov The use of reagents like trichloroacetimidates helps to overcome these challenges by enabling the formation of stable, stereodefined nitrogen-containing structures. nih.gov

Synthesis of Chiral Allylic Amines and Congeners

Chiral allylic amines are fundamental structural units in a wide array of natural products and pharmaceutical agents. This compound is a key precursor in one of the most effective methods for their asymmetric synthesis: the catalytic rearrangement of allylic trichloroacetimidates. nih.gov This transformation provides a practical route from readily available prochiral allylic alcohols to highly enantioenriched allylic amines and their derivatives. nih.gov

The process typically involves two main steps:

Formation of the Allylic Trichloroacetimidate : An allylic alcohol is reacted with trichloroacetonitrile, often in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form the corresponding allylic trichloroacetimidate. orgsyn.org

sigmaaldrich.comsigmaaldrich.com-Sigmatropic Rearrangement : The allylic trichloroacetimidate intermediate then undergoes a rearrangement to form an allylic trichloroacetamide. windows.net This step can be promoted thermally or, more significantly, by a metal catalyst. orgsyn.orgwindows.net

The development of chiral catalysts has rendered this rearrangement highly enantioselective. For instance, palladium(II) complexes and chiral copper-bis(oxazoline) (COP) catalysts have been effectively employed. nih.govorgsyn.org The COP-Cl catalyst, in particular, facilitates the rearrangement of (E)-allylic trichloroacetimidates to yield transposed allylic trichloroacetamides with high enantiopurity. nih.gov This method is noted for its high functional group tolerance and broad utility. nih.gov The resulting trichloroacetamide group can be easily hydrolyzed under basic conditions to afford the desired primary allylic amine, or it can be converted into other functional groups. orgsyn.org

This methodology has been successfully applied to a broad range of substrates, enabling the regio- and enantioselective construction of branched allylic carbon-heteroatom bonds from racemic, secondary allylic trichloroacetimidates through dynamic kinetic asymmetric substitution reactions. researchgate.net

Chemical and Physical Properties of this compound

Below are tables detailing the key properties of this compound.

Table 1: Identifiers and Chemical Formula

Identifier Value
IUPAC Name prop-2-enyl 2,2,2-trichloroethanimidate nih.gov
CAS Number 51479-73-3 nih.govsigmaaldrich.com
Molecular Formula C₅H₆Cl₃NO cymitquimica.comscbt.com
Molecular Weight 202.46 g/mol nih.govcymitquimica.com
InChI Key UJYZRNWTLPBNOR-UHFFFAOYSA-N nih.govsigmaaldrich.com

| SMILES | ClC(Cl)(Cl)C(=N)OCC=C sigmaaldrich.com |

Table 2: Physical Properties

Property Value
Appearance Colorless to almost colorless clear liquid cymitquimica.comtcichemicals.com
Boiling Point 54-70 °C at 7.5-11.25 mmHg sigmaaldrich.comchemdad.com
Density 1.333 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.489 sigmaaldrich.comsigmaaldrich.com
Flash Point 73.9 °C (165.0 °F) - closed cup sigmaaldrich.comsigmaaldrich.com

| Storage Temperature | 2-8°C sigmaaldrich.comsigmaaldrich.com |

Q & A

Q. What are the primary synthetic applications of allyl 2,2,2-trichloroacetimidate in organic chemistry?

this compound is widely used as an alkylating agent for alcohols, enabling the formation of allyl ethers under mild conditions. It is particularly advantageous in the presence of base-sensitive functional groups, as it avoids the need for strong alkoxide bases required in traditional alkylation methods. Key applications include:

  • Synthesis of allyl propargyl ether intermediates in alkaloid synthesis (e.g., securinine).
  • Preparation of fluorinated probes for protein kinase C (PKC) studies.
  • Cyclization precursors in formal syntheses of complex targets like Laurencin .

Q. How does this compound compare to other alkylation reagents in protecting alcohol groups?

Unlike conventional methods that require alkoxide intermediates, this compound operates via a protonation-triggered mechanism, generating a reactive oxocarbenium ion. This avoids exposure to strongly basic conditions, making it ideal for substrates with acid-sensitive or base-labile functional groups (e.g., epoxides, esters). The reagent is also compatible with Lewis acid catalysts like BF₃·OEt₂ for regioselective activation .

Q. What are the standard reaction conditions for allyl ether formation using this reagent?

Typical conditions involve:

  • Dissolving the alcohol substrate in anhydrous dichloromethane or toluene.
  • Adding a catalytic amount of Lewis acid (e.g., BF₃·OEt₂, 0.1–5 mol%).
  • Reacting with 1.1–1.5 equivalents of this compound at 0–25°C.
  • Monitoring by TLC or NMR until completion (usually 1–12 hours). Yields typically range from 70% to 95%, depending on steric and electronic factors .

Q. What safety precautions are critical when handling this compound?

The compound is moisture-sensitive and decomposes upon prolonged exposure to humidity. Key precautions include:

  • Storage at 0–10°C under inert gas (argon/nitrogen).
  • Use of dry glassware and anhydrous solvents.
  • Personal protective equipment (gloves, goggles) to prevent skin/eye contact (H315, H318 hazards).
  • Avoidance of heat sources due to its low flash point (74°C) .

Advanced Research Questions

Q. How can researchers address low yields in glycosylation reactions using trichloroacetimidate donors?

Modest yields in glycosylation (e.g., 17–30% in two-step conversions to trichloroacetimidate donors) often arise from competing side reactions or incomplete activation. Strategies to improve efficiency include:

  • Optimizing the stoichiometry of the imidate donor and promoter (e.g., AgOTf, TMSOTf).
  • Using molecular sieves to scavenge water.
  • Employing temperature-controlled activation (−20°C to 0°C) to suppress β-elimination.
  • Screening alternative protecting groups to enhance donor stability .

Q. What mechanistic insights explain the enantioselectivity in iridium-catalyzed allylic fluorination with this reagent?

this compound serves as both a leaving group and a directing group in iridium-catalyzed reactions. The trichloroacetimidate moiety facilitates a dynamic kinetic asymmetric transformation (DYKAT), enabling equilibration of π-allyl iridium intermediates. The chiral (S,S)-ligated iridium complex controls enantioselectivity by stabilizing a single transition state, leading to branched allylic fluorides with >90% ee. Computational studies support a σ/π-interconversion mechanism for intermediate equilibration .

Q. How can regioselectivity challenges be mitigated in alkylation reactions with differentially substituted indoles?

Competing N- versus C-alkylation in indole systems can be controlled by:

  • Tuning the electronic properties of the indole (e.g., electron-withdrawing groups at C3 favor C-alkylation).
  • Using bulky Lewis acids (e.g., SnCl₄) to sterically direct the reaction.
  • Employing low-temperature conditions (−78°C) to kinetically favor the desired pathway.
  • Pre-complexation of the indole with a Lewis acid prior to reagent addition .

Q. What are the limitations of this compound in large-scale syntheses?

Key limitations include:

  • Sensitivity to moisture, requiring stringent anhydrous conditions.
  • High dilution requirements for macrocyclization reactions.
  • Competing polymerization of the allyl group under prolonged reaction times.
  • Cost and purification challenges due to the reagent’s volatility (bp 74°C/11 mmHg). Alternatives like tert-butyl or benzyl trichloroacetimidates may offer better stability for specific applications .

Q. How does the reagent perform in the synthesis of sterically hindered ethers?

Steric hindrance can reduce reaction rates and yields. Mitigation approaches include:

  • Prolonged reaction times (24–48 hours) at elevated temperatures (40–50°C).
  • Microwave-assisted activation to enhance reaction kinetics.
  • Use of ionic liquid solvents to stabilize reactive intermediates.
  • Sequential deprotection-alkylation strategies for highly hindered substrates .

Q. What analytical techniques are most effective for characterizing allyl ether products?

Key methods include:

  • ¹H/¹³C NMR : Diagnostic signals for the allyl group (δ 5.2–5.8 ppm for protons; δ 115–135 ppm for carbons).
  • HRMS : To confirm molecular ion peaks and rule out oligomerization.
  • IR Spectroscopy : Absence of OH stretches (3400–3600 cm⁻¹) confirms complete alkylation.
  • X-ray Crystallography : For unambiguous structural elucidation of crystalline products .

Methodological Considerations

Q. How can researchers optimize the preparation of this compound from trichloroacetonitrile?

The synthesis involves reacting allyl alcohol with trichloroacetonitrile under acidic catalysis:

  • Use freshly distilled allyl alcohol to avoid moisture.
  • Catalyze with 0.5–1.0 equivalents of HCl gas in anhydrous Et₂O at 0°C.
  • Monitor by GC-MS for complete conversion (typically 4–6 hours).
  • Purify via vacuum distillation (bp 74°C/11 mmHg) to ≥98% purity.
    Note: Excess HCl can lead to decomposition; neutralization with NaHCO₃ is critical post-reaction .

Q. What strategies enhance the stability of trichloroacetimidate donors during glycosylation?

Stabilization methods include:

  • Introducing electron-withdrawing protecting groups (e.g., acetyl, benzoyl) to reduce donor hydrolysis.
  • Storing donors as solids under inert gas at −20°C.
  • Pre-activating donors with TMSOTf prior to coupling.
  • Using non-polar solvents (toluene, CHCl₃) to minimize nucleophilic interference .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Allyl 2,2,2-Trichloroacetimidate
Reactant of Route 2
Reactant of Route 2
Allyl 2,2,2-Trichloroacetimidate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.